N-alkylation: Reacting it with alkyl halides can replace the hydrogen atom on the sulfonamide nitrogen with an alkyl group, enabling the preparation of N-alkylated 3-methoxybenzenesulfonamide derivatives. []
Suzuki coupling: The benzene ring can undergo palladium-catalyzed cross-coupling reactions with aryl boronic acids, providing access to biaryl compounds bearing the 3-methoxybenzenesulfonamide moiety. []
Applications
Anticancer Agents: Researchers are exploring the potential of various 3-Methoxybenzenesulfonamide derivatives as anticancer agents. For example, compounds like N-(3-chloro-7-indolyl)-4-methoxybenzenesulfonamide (ER-67880) demonstrate anti-proliferative activity by inhibiting tubulin polymerization, offering a potential treatment avenue for various cancers. [, , , ]
Antioxidants and Antimicrobial Agents: Studies suggest that certain derivatives of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide, including those with a 3-methoxy substituent, exhibit promising antioxidant and antimicrobial properties. []
Alpha-1 Adrenoceptor Antagonists: Derivatives like 5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride (YM-12617) display potent and selective alpha-1 adrenoceptor antagonist effects, suggesting potential applications in treating conditions like benign prostatic hyperplasia. [, , ]
Related Compounds
N-(4-Bromophenyl)-4-methoxybenzenesulfonamide
Compound Description: This compound was synthesized and characterized using IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction []. The study focused on its structural properties and revealed a dihedral angle of 42.0(14)° between the two benzene rings in the molecule.
Compound Description: This compound features an indazole ring system connected to a sulfonamide group []. Crystal structure analysis revealed inversion dimers linked by pairs of N—H⋯O and C—H⋯O hydrogen bonds.
Compound Description: This molecule, containing a substituted indazole ring linked to the sulfonamide group, was studied for its crystal structure []. The research highlights the dihedral angle (89.05°) between the indazole and benzene rings and identifies inversion dimers formed by N—H⋯O hydrogen bonds.
Compound Description: This compound, featuring a substituted indazole ring, was investigated for its structural characteristics []. The study emphasizes the planarity of the indazole system and its dihedral angles with the benzene ring (32.22°) and the ethoxy group (57.5°). Crystal analysis reveals inversion dimers and π–π interactions contributing to its structural arrangement.
Compound Description: This compound, consisting of a substituted indazole ring system connected to a 4-methoxybenzenesulfonamide group, was analyzed for its structural properties [, ]. DFT calculations and crystal structure analysis provided insights into bond lengths, angles, dihedral angles, and intermolecular interactions.
Compound Description: The crystal structure of this compound, featuring a substituted indazole ring system linked to a sulfonamide, was studied []. The research describes the dihedral angle (65.07°) between the benzene and indazole rings and highlights the almost perpendicular orientation of the allyl and ethoxy groups to the indazole ring.
Compound Description: This compound, incorporating a substituted indazole ring, was investigated for its crystal structure []. The study focuses on the coplanarity of the fused rings in the indazole system and its dihedral angle (66.18°) with the benzene ring.
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
Compound Description: This molecule features a 4-acetylphenyl group attached to the sulfonamide nitrogen []. The study emphasizes the V-shaped conformation and the dihedral angle (86.56°) between the benzene rings.
Compound Description: The crystal structure of this compound, featuring a substituted indazole ring system linked to a sulfonamide group, was investigated []. The study analyzes the dihedral angle (46.19°) between the indazole system and the benzene ring, and the near-perpendicular orientation of the allyl group.
Compound Description: E7010 is a potent, orally active antitumor agent that inhibits tubulin polymerization by binding to the colchicine site of β-tubulin [, , , , , , , ]. Its antitumor activity has been demonstrated against various rodent tumors and human tumor xenografts in vivo.
Compound Description: E7070 represents a novel class of antiproliferative agents. It inhibits cell cycle progression, causing a decrease in the S phase fraction and accumulation of cells in the G1 and/or G2 phases [].
Compound Description: ER-67880 exhibits characteristics of both E7010 and E7070, demonstrating a dual character in terms of its antitumor properties [].
Compound Description: This complex molecule, featuring a diazaspirodecane ring system linked to the sulfonamide group, was analyzed for its crystal structure []. The research describes the dihedral angles between various rings and highlights the chair conformation of the cyclohexane ring.
Compound Description: YM-12617 is a potent and selective α1-adrenoceptor antagonist [, , , ]. Its optical isomers, R-(-)-YM-12617 and S-(+)-YM-12617, exhibit different potencies as α1-adrenoceptor antagonists.
Compound Description: Compound 7a is a potent inhibitor of tubulin polymerization and disrupts the assembly of microtubules in cancer cells []. It exhibits notable in vivo antitumor activity.
Compound Description: Similar to compound 7a, compound 9a effectively inhibits tubulin polymerization and disrupts microtubule assembly in cancer cells, demonstrating promising in vivo antitumor activity [].
Compound Description: KN93 is a potent and selective inhibitor of Ca2+/Calmoduline-dependent protein kinase II (CaMKII) [, ]. It is frequently used as a pharmacological tool to investigate the roles of CaMKII in various cellular processes.
Compound Description: Compound 15a exhibits alpha-blocking activity comparable to prazosin, a standard alpha-blocker [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.